![molecular formula C23H26N6O2 B2594216 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843625-14-9](/img/structure/B2594216.png)
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also has an amide functional group, which is a carbonyl group (C=O) attached to a nitrogen .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions of primary amines with carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline core, a furan ring, and an amide functional group. The exact structure would need to be determined through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the amide group might undergo hydrolysis, and the furan ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and melting point .Applications De Recherche Scientifique
Synthesis and Properties
Synthesis Techniques : The compound is synthesized through coupling reactions involving quinoline and furan derivatives. The synthesis process typically includes steps like electrophilic substitution reactions, nitration, bromination, formylation, and acylation (El’chaninov & Aleksandrov, 2017).
Chemical Properties : Detailed studies on the chemical properties, such as reactivity and stability of the compound, are conducted to understand its behavior under different conditions (Aleksandrov et al., 2019).
Potential Medical Applications
Targeted Drug Delivery : Compounds containing the furan-2-ylmethylene group have been explored for their ability to form coordinate bonds with metal ions, which can be utilized in targeted drug delivery systems. This application is particularly significant in the development of novel pharmaceuticals (Yang et al., 2017).
Cytotoxicity and Antiproliferative Activity : Certain derivatives of this compound class have shown promising results in cytotoxicity tests against various cancer cell lines, indicating potential use in cancer therapy (Hung et al., 2014).
Material Science Applications
Polymerization and Material Synthesis : The compound and its derivatives have been utilized in the synthesis of novel materials, particularly in the field of polymer science. Their unique structure aids in the creation of polymers with specific properties, suitable for high-temperature applications and other specialized uses (Baek et al., 2003).
Organic Electronics and Sensing Materials : The furan and quinoxaline components of these compounds make them suitable candidates for use in organic electronics and as sensing materials. Their specific electronic properties can be harnessed for applications in sensors and other electronic devices (Peng et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-heptylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-2-3-4-5-8-13-25-23(30)19-20-22(28-18-12-7-6-11-17(18)27-20)29(21(19)24)26-15-16-10-9-14-31-16/h6-7,9-12,14-15H,2-5,8,13,24H2,1H3,(H,25,30)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABUXLZNIQBMOA-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one](/img/structure/B2594133.png)
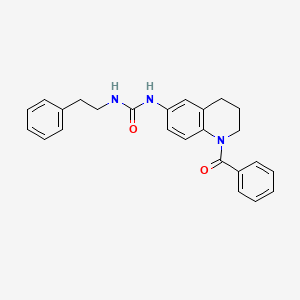
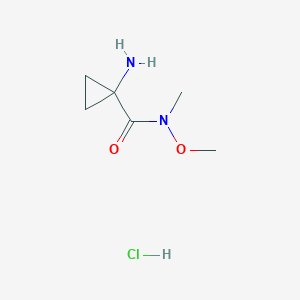
![tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B2594138.png)
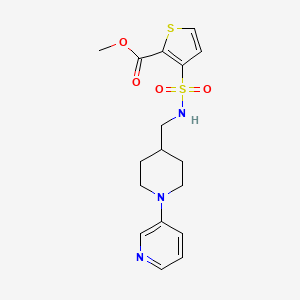
![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594140.png)
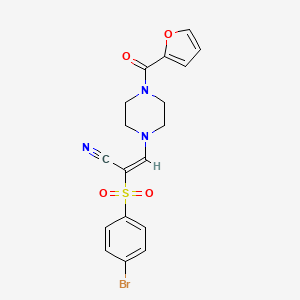

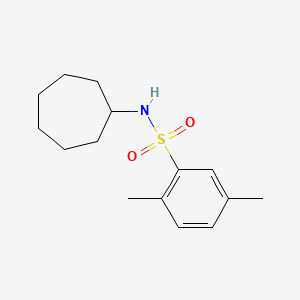
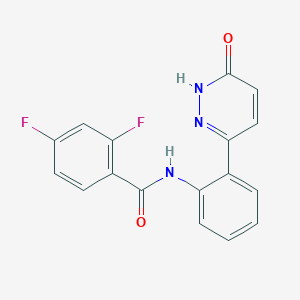


![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)
![3-[(4-Chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B2594156.png)